2-chloro-6-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide
Description
2-Chloro-6-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidinone core fused with a benzamide moiety. The molecule incorporates electron-withdrawing substituents (chloro and fluoro groups) on the benzamide ring and a methyl group at the 2-position of the pyrido-pyrimidinone system.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c1-9-14(16(23)21-8-3-2-7-12(21)19-9)20-15(22)13-10(17)5-4-6-11(13)18/h2-8H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTDFHCXAPUCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-6-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzamides and is characterized by a unique structural framework that includes a pyrido[1,2-a]pyrimidine moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 439.9 g/mol. The compound features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23ClFN5O |
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-N-[4-[(4-methyl-6-piperidin-1-yl)pyrimidin-2-yl]amino]phenyl]benzamide |
| InChI Key | YRHYSSOGYRVSTM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in cell proliferation and survival.
Biological Activity and Case Studies
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Anticancer Activity :
- A study highlighted the effectiveness of similar benzamide derivatives in inhibiting cancer cell proliferation. Compounds with structural similarities to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and colorectal cancers .
- Table 1 summarizes the cytotoxic effects observed in various studies:
- Antimicrobial Activity :
-
Kinase Inhibition :
- The compound's ability to inhibit kinases was assessed through in vitro assays, revealing promising results against several kinases involved in tumor growth regulation . The structure–activity relationship (SAR) studies indicated that modifications at specific positions significantly affect potency.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyrido-pyrimidinone carboxamides, which exhibit variability in substituents on both the aromatic and heterocyclic regions. Below is a comparative analysis with key analogs, emphasizing structural differences and inferred physicochemical or biological properties.
Table 1: Structural and Functional Comparison of Pyrido-Pyrimidinone Derivatives
Key Observations
In contrast, the methoxy group in 919226-93-0 may improve aqueous solubility, a critical factor for oral bioavailability . The methyl group on the pyrido-pyrimidinone ring (common across analogs) likely contributes to metabolic stability by reducing oxidative degradation.
Structural Conformation and Binding: Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have resolved similar compounds’ conformations, revealing planar pyrido-pyrimidinone systems that facilitate π-π stacking with aromatic residues in target proteins . The quinazoline substituent in 924874-35-1 introduces steric bulk, which may limit binding to compact active sites but could improve selectivity for specific isoforms .
Biological Activity Trends: Analogs with fused benzimidazole or benzyl groups (e.g., 956184-41-1) show higher lipophilicity, correlating with improved cell membrane penetration in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
